1,1'-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol)
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Overview
Description
1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) is a fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) typically involves the reaction of fluorinated alcohols with propylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior. The compound’s high stability and resistance to degradation make it an effective agent in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane: Similar in structure but contains an iodine atom instead of hydroxyl groups.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Contains a methacrylate group instead of propyleneoxy groups.
Bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl) azodicarboxylate: Contains azodicarboxylate groups instead of hydroxyl groups.
Uniqueness
1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) is unique due to its combination of fluorinated groups and propyleneoxy linkages, which provide exceptional chemical stability and versatility in various applications .
Properties
CAS No. |
93776-02-4 |
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Molecular Formula |
C28H24F34O5 |
Molecular Weight |
1086.4 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-[2-[1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecoxy)propan-2-yloxy]propoxy]undecan-2-ol |
InChI |
InChI=1S/C28H24F34O5/c1-9(5-65-7-11(63)3-13(29,30)15(33,34)17(37,38)19(41,42)21(45,46)23(49,50)25(53,54)27(57,58)59)67-10(2)6-66-8-12(64)4-14(31,32)16(35,36)18(39,40)20(43,44)22(47,48)24(51,52)26(55,56)28(60,61)62/h9-12,63-64H,3-8H2,1-2H3 |
InChI Key |
NNSKOCZMIOWJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OC(C)COCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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